molecular formula C4H6ClN3O2S B13255482 (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride

Cat. No.: B13255482
M. Wt: 195.63 g/mol
InChI Key: MKSBABZZADZQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride is a chemical building block that integrates a 1,2,3-triazole scaffold with a reactive methanesulfonyl chloride group. This combination is designed for researchers developing novel pharmaceutical compounds and agrochemicals, particularly as a key intermediate in medicinal chemistry and click chemistry applications. The compound's core structure is based on a 2-methyl-1,2,3-triazole, a privileged heterocycle in drug discovery known for its ability to participate in hydrogen bonding and improve solubility . The methanesulfonyl chloride (mesyl chloride) moiety is a highly reactive sulfonyl chloride . It is typically used to form sulfonate esters (mesylates) upon reaction with alcohols, which are excellent leaving groups for nucleophilic substitution reactions, or to create sulfonamides by reacting with primary and secondary amines . Methanesulfonamides are known for their high stability under both acidic and basic conditions, making them valuable for creating robust molecular scaffolds . As a specialized research chemical, this product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this reagent with extreme care, as methanesulfonyl chloride is highly toxic by inhalation, corrosive, and a lachrymator . It reacts exothermically with nucleophiles, including water, and must be used in a well-ventilated fume hood with appropriate personal protective equipment.

Properties

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

(2-methyltriazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C4H6ClN3O2S/c1-8-6-2-4(7-8)3-11(5,9)10/h2H,3H2,1H3

InChI Key

MKSBABZZADZQBO-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride typically involves the reaction of 2-methyl-1H-1,2,3-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of sulfonamide linkages, which are common in pharmaceuticals .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as an antimicrobial agent. Derivatives of triazoles have shown activity against various bacterial and fungal strains, making them candidates for the development of new antibiotics .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to form stable sulfonamide bonds makes it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile involved in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound distinguishes itself from common sulfonyl chlorides by its triazole ring, a five-membered heterocycle with three nitrogen atoms. Comparatively, compounds like (4-chlorophenyl)methanesulfonyl chloride (3c) and (4-bromophenyl)methanesulfonyl chloride (3d) in feature aromatic substituents, which confer distinct electronic and steric properties. Key structural differences include:

  • Triazole vs. Aromatic Rings : The electron-deficient triazole may increase the electrophilicity of the sulfonyl chloride group compared to aryl-substituted analogs. This could enhance reactivity toward nucleophiles (e.g., amines, alcohols).
  • Substituent Effects : Halogenated aryl groups (Cl, Br in 3c and 3d) introduce electron-withdrawing effects, while the methyl group on the triazole modulates steric hindrance and electronic density.

Physicochemical Properties

  • Melting Points : Aryl sulfonyl chlorides like 3c and 3d exhibit melting points between 92–118°C . The triazole’s polarity and hydrogen-bonding capability could lower the target’s melting point compared to halogenated aryl analogs.
  • Solubility : The triazole’s polarity may enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) relative to aryl derivatives.

Spectroscopic Data

  • 1H NMR : The methylene (CH₂) group adjacent to the sulfonyl chloride in aryl analogs resonates at δ 4.46–4.76 . For the target compound, similar shifts are expected, but the triazole’s deshielding effect might shift the CH₂ signal slightly upfield.
  • 13C NMR : The triazole carbons (C-4 and C-5) are anticipated to appear at δ 140–150, distinct from aryl carbons (δ 124–136 in 3c and 3d) .

Crystallographic and Computational Analysis

and highlight SHELXL for refining crystal structures . If the target compound’s structure is resolved via X-ray crystallography, SHELXL would likely be employed for refinement.

Biological Activity

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride is a compound characterized by its unique triazole ring structure and methanesulfonyl functional group. This compound has garnered attention in medicinal chemistry and agricultural applications due to its diverse biological activities. The following sections delve into the biological activity, synthetic methods, and potential applications of this compound based on recent studies.

  • Molecular Formula : C₄H₆ClN₃O₂S
  • CAS Number : 154787-25-4
  • Molecular Weight : 195.63 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For example, (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide, a related compound, has shown promising results against various bacterial strains. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Pathogen Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and liver cancer (HEPG-2).

Cell Line IC₅₀ Value (µg/mL) Effectiveness Reference
MCF-725High
MDA-MB-23130Moderate
HEPG-220High

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are involved in various metabolic processes.
  • Binding Affinity Studies : Interaction studies suggest that modifications to the triazole ring can enhance binding affinity to target proteins, potentially increasing therapeutic efficacy.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Triazole Ring : The initial step involves the synthesis of the triazole ring via a cycloaddition reaction.
  • Introduction of Methanesulfonyl Group : The methanesulfonyl chloride group is introduced through nucleophilic substitution reactions.

These methods allow for efficient production while minimizing by-products.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties against multi-drug resistant strains and found that derivatives exhibited significant activity, suggesting potential for development as novel antibiotics.
  • Anticancer Research :
    • In a comparative study with standard chemotherapeutics like ketoconazole, derivatives showed comparable or superior activity against certain cancer cell lines.

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